molecular formula C22H18N4O4 B11115636 N,N'-Bis[2-(Aminocarbonyl)Phenyl]Isophthalamide CAS No. 22228-51-9

N,N'-Bis[2-(Aminocarbonyl)Phenyl]Isophthalamide

Cat. No.: B11115636
CAS No.: 22228-51-9
M. Wt: 402.4 g/mol
InChI Key: DZUSXOUPLZPIHW-UHFFFAOYSA-N
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Description

N~1~,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE is a complex organic compound with the molecular formula C22H18N4O4 It is known for its unique structure, which includes two aminocarbonylphenyl groups attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE typically involves the reaction of isophthaloyl chloride with 2-aminobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N1,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N1,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~3~-BIS[2-(AMINOCARBONYL)PHENYL]ISOPHTHALAMIDE stands out due to its unique structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research .

Properties

CAS No.

22228-51-9

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

1-N,3-N-bis(2-carbamoylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C22H18N4O4/c23-19(27)15-8-1-3-10-17(15)25-21(29)13-6-5-7-14(12-13)22(30)26-18-11-4-2-9-16(18)20(24)28/h1-12H,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30)

InChI Key

DZUSXOUPLZPIHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)N

Origin of Product

United States

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